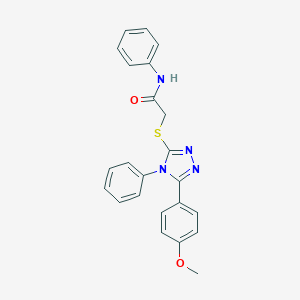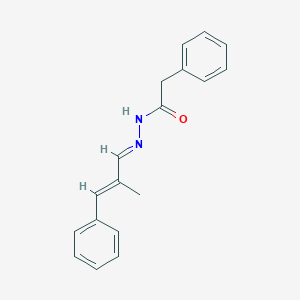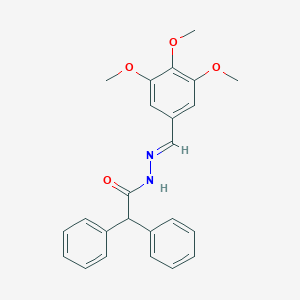
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol from 4-methoxyaniline . This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a secondary alcohol using sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, often using cesium carbonate as a base.
Common reagents include sodium borohydride for reductions and cesium carbonate for alkylations. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. The triazole ring is known to inhibit specific enzymes and proteins, disrupting biological pathways essential for microbial survival and proliferation . This inhibition can lead to the compound’s antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar compounds include:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and methoxyphenyl group but lacks the sulfanyl and acetamide functionalities.
2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: Similar structure but with a phenoxymethyl group instead of a phenyl group.
The uniqueness of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
329921-87-1 |
|---|---|
Molecular Formula |
C23H20N4O2S |
Molecular Weight |
416.5g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O2S/c1-29-20-14-12-17(13-15-20)22-25-26-23(27(22)19-10-6-3-7-11-19)30-16-21(28)24-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,28) |
InChI Key |
DWAVCQOTBUSJBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B390651.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B390653.png)


![methyl 4-[(E)-(2-{oxo[(pyridin-3-ylmethyl)amino]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B390658.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]isonicotinohydrazide](/img/structure/B390659.png)
![N-[1-{[2-(4-tert-butylbenzylidene)hydrazino]carbonyl}-2-(2,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B390660.png)


![2-hydroxy-2,2-diphenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B390666.png)




